molecular formula C9H7FO3 B2629503 4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid CAS No. 2137634-27-4

4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid

Cat. No.: B2629503
CAS No.: 2137634-27-4
M. Wt: 182.15
InChI Key: QIUYNZYNCUEABK-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a fluorine atom at the 4-position and a carboxylic acid group at the 7-position of the dihydrobenzofuran ring

Biochemical Analysis

Biochemical Properties

4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as carbonic anhydrase and topoisomerase I . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular processes. For instance, the inhibition of carbonic anhydrase by this compound can affect pH regulation and ion transport within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression profiles . Additionally, this compound can impact cellular metabolism by altering the flux of metabolic intermediates and affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions . For instance, the binding of this compound to topoisomerase I results in the stabilization of the enzyme-DNA complex, thereby inhibiting the enzyme’s ability to relieve DNA supercoiling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins can facilitate the localization and accumulation of this compound in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects . The localization of this compound within subcellular compartments can impact its activity and function, contributing to its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid can be achieved through several methodsAnother method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as etherification, cyclization, and fluorination, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofurans.

Scientific Research Applications

4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

4-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-7-2-1-6(9(11)12)8-5(7)3-4-13-8/h1-2H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUYNZYNCUEABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C21)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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